molecular formula C14H12O2 B1584696 p-Tolyl benzoate CAS No. 614-34-6

p-Tolyl benzoate

Cat. No. B1584696
CAS RN: 614-34-6
M. Wt: 212.24 g/mol
InChI Key: LLRZUDIHEZXFGV-UHFFFAOYSA-N
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Patent
US05288871

Procedure details

The synthesis of this compound proceeded in the same fashion as in Example 1 using 21.63 g (0.20 mol) of p-cresol, 22.26 g (0.22 mol) of triethylamine and 28.11 g (0.20 mol) of benzoyl chloride. The product amounted to 39.95 g, m.p. 66°-69° C.
Quantity
21.63 g
Type
reactant
Reaction Step One
Quantity
22.26 g
Type
reactant
Reaction Step Two
Quantity
28.11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:16]([O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
21.63 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
22.26 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
28.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of this compound

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.